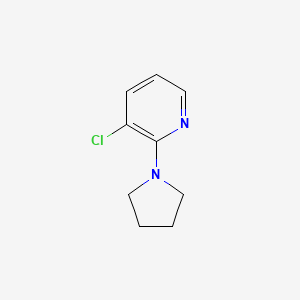

3-Chloro-2-(pyrrolidin-1-yl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Medicinal Chemistry

The significance of pyridine derivatives is underscored by their presence in numerous approved drugs spanning a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents. frontiersin.orgjustia.com In organic synthesis, pyridine and its derivatives serve as catalysts, reagents, and valuable building blocks for the construction of more complex molecular architectures. nih.govnih.gov

Table 1: General Properties of Pyridine

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.10 g/mol |

| Appearance | Colorless liquid |

| Odor | Disagreeable, fish-like |

| pKa of the conjugate acid | 5.25 |

| Dipole Moment | 2.2 D |

Structural and Conformational Aspects of Pyrrolidine (B122466) Moieties in Chemical Systems

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in medicinal chemistry. bldpharm.com Unlike the planar pyridine ring, the sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional structure, which is crucial for specific interactions with biological targets. bohrium.com The pyrrolidine ring is not flat and exists in various puckered conformations, often described as "envelope" or "twist" forms. bohrium.commolport.com

The conformational flexibility of the pyrrolidine ring can be controlled by the nature and position of substituents. molport.com This ability to adopt specific three-dimensional arrangements is a key feature exploited in the design of drugs, as it allows for the precise orientation of functional groups to fit into the binding pockets of proteins and enzymes. bohrium.com The pyrrolidine moiety is a core component of many natural products and synthetic drugs, including several anticancer and antidiabetic agents. bldpharm.com

Table 2: General Properties of Pyrrolidine

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉N |

| Molar Mass | 71.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like, fishy |

| pKa of the conjugate acid | 11.27 |

| Ring Puckering | Envelope and Twist conformations |

Contextualization of 3-Chloro-2-(pyrrolidin-1-yl)pyridine within Halogenated Pyridine Frameworks

This compound belongs to the class of halogenated pyridines, which are important intermediates in organic synthesis. The presence of a halogen atom on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Specifically, the chlorine atom at the 3-position and the pyrrolidine group at the 2-position of the pyridine ring in the target molecule create a unique electronic and steric environment. The 2-position of the pyridine ring is generally activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. nist.gov The presence of the pyrrolidine group at this position is typically achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring by pyrrolidine itself. The chlorine atom at the 3-position can further modulate the reactivity of the ring and serve as a site for subsequent chemical modifications. While specific research on the direct applications of This compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable building block in the synthesis of more complex and potentially biologically active molecules.

Table 3: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1289079-66-8 |

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

3-chloro-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |

InChI Key |

XRMMQYORPOLLCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Pyrrolidin 1 Yl Pyridine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction in Related Compounds

Cyclization Reactions for Pyridine Core Formation (e.g., 1,5-Dicarbonyl Condensation)

The condensation of 1,5-dicarbonyl compounds with an ammonia source is a foundational method for constructing the pyridine core. baranlab.orgstudylib.net This approach relies on the formation of a dihydropyridine intermediate, which subsequently undergoes oxidation to yield the aromatic pyridine ring. baranlab.org A key advantage of this method is the ability to create a wide range of substituted pyridines by varying the structure of the 1,5-dicarbonyl precursor. researchgate.net

One of the most well-known variations is the Hantzsch Pyridine Synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. studylib.net While classically used for symmetrical pyridines, modifications have been developed to allow for the synthesis of asymmetrical products. baranlab.org Another significant approach is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate highly functionalized pyridines under mild conditions. wikipedia.org

The oxidation step required when using ammonia can be circumvented by using hydroxylamine (NH₂OH), which directly leads to the aromatic pyridine product without the need for an external oxidant. baranlab.org

Table 1: Comparison of Selected Pyridine Ring Cyclization Methods

| Method | Precursors | Key Features | Typical Product |

|---|---|---|---|

| General 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia | Requires subsequent oxidation step. | Substituted Pyridine |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Often yields symmetrical dihydropyridines requiring oxidation. | 1,4-Dihydropyridine |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | High yields under mild conditions; versatile for polysubstituted pyridines. wikipedia.org | 2,4,6-Trisubstituted Pyridine |

| Hydroxylamine Variation | 1,5-Dicarbonyl compound, Hydroxylamine | Avoids the need for a separate oxidation step. baranlab.org | Substituted Pyridine |

Ring Annulation Approaches in Heterocyclic Synthesis

Ring annulation refers to the process of fusing a new ring onto an existing molecular structure through the formation of two new bonds. scripps.edu In the context of pyridine synthesis, this often involves cycloaddition reactions where a dienophile reacts with a 1,3-diazabutadiene system or similar precursors.

One prominent strategy is the inverse-electron-demand Diels-Alder reaction. baranlab.org In this approach, an electron-rich alkene reacts with an electron-poor azadiene (a diene containing nitrogen atoms) to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction or fragmentation to extrude a small molecule and form the aromatic pyridine ring. baranlab.org Pyridine-2,3- and -3,4-dicarboxylates, for instance, have been condensed with other reagents to create fused polycyclic systems like quinolines and isoquinolines, demonstrating the principle of building upon an existing ring. rsc.org These methods are powerful for creating complex, fused heterocyclic systems where the pyridine ring is integrated into a larger structure.

Introduction of the Pyrrolidine (B122466) Moiety onto Pyridine Scaffolds

Once the pyridine scaffold is available, the pyrrolidine ring can be introduced. This is most commonly achieved by forming a carbon-nitrogen bond between the pyridine core and the pyrrolidine nitrogen.

Nucleophilic Substitution Reactions for Pyrrolidinyl Installation

The direct synthesis of 3-Chloro-2-(pyrrolidin-1-yl)pyridine can be efficiently achieved via nucleophilic aromatic substitution (SNAr). In this reaction, a pyridine ring bearing a suitable leaving group, such as a halogen, is treated with pyrrolidine, which acts as the nucleophile. The pyridine ring is rendered electron-deficient by the electronegative ring nitrogen, making it susceptible to nucleophilic attack. stackexchange.com

For a substrate like 2,3-dichloropyridine, the attack by a nucleophile is highly regioselective. The 2- and 4-positions of the pyridine ring are significantly more activated towards nucleophilic attack than the 3-position. stackexchange.comquimicaorganica.org This is because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the ring nitrogen, providing substantial stabilization. stackexchange.com Consequently, treating 2,3-dichloropyridine with pyrrolidine is expected to result in the selective displacement of the chlorine atom at the C-2 position, yielding the desired this compound. This selectivity is demonstrated in related syntheses where hydrazine hydrate is used to displace the C-2 chlorine of 2,3-dichloropyridine to form (3-chloro-2-pyridyl)hydrazine. google.comjustia.com

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines

| Substrate | Nucleophile | Major Product | Rationale for Selectivity |

|---|---|---|---|

| 2,3-Dichloropyridine | Pyrrolidine | This compound | Negative charge in the intermediate is stabilized by the ring nitrogen when attack occurs at C-2. stackexchange.com |

| 2,6-Dichloropyridine | Amine | 2-Amino-6-chloropyridine | Both C-2 and C-6 positions are activated; monosubstitution is typical. |

| 3,5-Dichloropyridine | Strong Nucleophile | Substitution is difficult | No resonance stabilization of the intermediate's negative charge by the ring nitrogen. |

[3+2] Cycloaddition Strategies for Spirocyclic Pyrrolidine Formation

For creating more complex architectures, particularly spirocyclic systems where the pyrrolidine ring shares a single atom with another ring, [3+2] cycloaddition reactions are a powerful tool. tandfonline.com This type of reaction, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). tandfonline.com

To form a pyrrolidine ring, an azomethine ylide is commonly used as the 1,3-dipole. tandfonline.comnih.gov These ylides can be generated in situ, for example, through the thermal decarboxylation of an α-amino acid. tandfonline.com The azomethine ylide then reacts with a suitable alkene to form the five-membered pyrrolidine ring in a stereospecific manner. When the alkene is part of another ring system (e.g., an exocyclic methylene group on an oxindole), the reaction leads to the formation of a spiro(oxindole-pyrrolidine) scaffold, a privileged structure in medicinal chemistry. tandfonline.com This methodology provides access to a diverse range of complex, three-dimensional molecules containing the pyrrolidine motif. tandfonline.comacs.org

Palladium-Catalyzed Amination and Related Coupling Reactions for Pyrrolidine Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and widely used method for forming C-N bonds. researchgate.net This reaction allows for the coupling of an amine with an aryl or heteroaryl halide or triflate, and it is highly effective for introducing pyrrolidine onto a pyridine scaffold. researchgate.net

The synthesis of a compound like this compound could be envisioned starting from a dihalogenated pyridine, such as 2-bromo-3-chloropyridine. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed coupling reactions would allow for the selective amination at the C-2 position. The catalytic cycle involves a palladium(0) species undergoing oxidative addition into the carbon-halogen bond, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov This method has been successfully used for the amination of various aryl chlorides with cyclic secondary amines like pyrrolidine. researchgate.net For example, 3-chloro-N-phenyl-pyridin-2-amine is synthesized from 2,3-dichloropyridine and aniline using a palladium(II) acetate catalyst. orgsyn.org

Table 3: Components of a Typical Buchwald-Hartwig Amination for Pyrrolidine Introduction

| Component | Role | Examples |

|---|---|---|

| Pyridine Substrate | Electrophile | 2-Bromo-3-chloropyridine, 2,3-Dichloropyridine orgsyn.org |

| Amine | Nucleophile | Pyrrolidine |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ orgsyn.org |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine, BINAP, N-heterocyclic carbenes (NHCs) researchgate.netorgsyn.org |

| Base | Deprotonates the amine | Sodium tert-butoxide (NaOtBu), K₃PO₄ orgsyn.org |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF orgsyn.org |

Regioselective Halogenation and Functionalization of Pyridine Rings

The precise installation of functional groups on the pyridine ring is critical for tuning the electronic and steric properties of the final molecule. Halogenation, particularly chlorination, is a primary step that opens avenues for further diversification.

The introduction of chlorine onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, several methods have been developed to achieve this transformation with regiocontrol.

One major approach involves the high-temperature, vapor-phase chlorination of pyridine with molecular chlorine. google.com This thermally-induced process is typically conducted at temperatures above 250°C. google.com A refined technique utilizes a two-stage reaction zone to optimize selectivity. In this process, a vaporized stream of the pyridine compound, chlorine, and an inert gas is first passed through a "hot spot" controlled at 350°C to 500°C, followed by a second reaction zone at a lower temperature (below 340°C). google.com This method has been shown to achieve high selectivity for 2-chloropyridine with good yields and conversions. google.com

An alternative strategy involves the activation of the pyridine ring via N-oxide formation. The oxidation of the pyridine nitrogen to a pyridine N-oxide significantly alters the ring's electronic properties, activating the 2- and 4-positions for both nucleophilic and electrophilic substitution. researchgate.net This activation allows for highly efficient and regioselective halogenation reactions under mild conditions, providing practical access to various 2-halo-substituted pyridines. nih.gov After the halogen is introduced, the N-oxide can be deoxygenated to yield the desired substituted pyridine. researchgate.net

Table 1: Selected Methods for Regioselective Chlorination of Pyridines

| Method | Substrate | Reagents | Conditions | Key Outcome |

| Vapor-Phase Halogenation | Pyridine | Cl₂, Inert Gas | Two-stage reactor: 1) 350-500°C, 2) <340°C | High selectivity for 2-chloropyridine google.com |

| N-Oxide Activation | Pyridine N-oxide | (COCl)₂, Et₃N | CH₂Cl₂, 0°C, 30 min | Regioselective chlorination researchgate.net |

Once a halogen is installed, it can serve as a handle for further, more complex functionalization. Advanced methods allow for the introduction of multiple substituents in a controlled, regioselective manner. One such powerful technique is the functionalization of 3-chloropyridines through the generation of 3,4-pyridyne intermediates. nih.gov

This process enables a regioselective 3,4-difunctionalization and proceeds through several key steps nih.gov:

Regioselective Lithiation: A 3-chloropyridine derivative, such as 3-chloro-2-ethoxypyridine, is treated with a strong base like n-BuLi, which selectively removes the proton at the 4-position to afford a 4-lithiated pyridine intermediate. nih.gov

Transmetalation: The lithiated species undergoes transmetalation with an organomagnesium halide (e.g., RMgBr·LiCl), forming a mixed diorganomagnesium intermediate. nih.gov

Pyridyne Formation: Upon heating, this intermediate eliminates the magnesium species and the chlorine atom to generate a highly reactive 3,4-pyridyne. nih.gov

Regioselective Addition & Quench: The organomagnesium reagent present in the mixture then adds regioselectively to the 4-position of the pyridyne. This forms a new 3-pyridylmagnesium species, which can be trapped by a wide range of electrophiles to install a second functional group at the 3-position. nih.gov

This sequence allows for the creation of various polyfunctional 2,3,4-trisubstituted pyridines from a simple halogenated precursor. nih.gov

Advanced Synthetic Techniques and Optimization for Pyridine-Pyrrolidine Systems

The construction of complex molecules like this compound often requires sophisticated synthetic strategies that prioritize efficiency, selectivity, and functional group tolerance.

Late-Stage Functionalization (LSF) refers to the strategy of introducing functional groups into a complex, pre-synthesized molecular scaffold at a late step in the synthetic sequence. cancer.govacs.org This approach is highly valuable in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. acs.org However, LSF of the pyridine ring can be challenging due to issues of selectivity, often resulting in a mixture of products. cancer.gov

A prominent and successful LSF strategy involves a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) sequence. acs.orgnih.govberkeley.edu This method facilitates the functionalization of multisubstituted pyridines at the position alpha to the nitrogen atom. nih.govberkeley.edu The process involves two key steps:

C–H Fluorination: A C-H bond at the 2-position of the pyridine is selectively converted to a C-F bond, for example, using AgF₂. acs.org

Nucleophilic Aromatic Substitution (SNAr): The installed 2-fluoro group acts as an excellent leaving group and is subsequently displaced by a wide range of nucleophiles (N-, O-, S-, or C-based) under mild conditions. acs.orgnih.gov

This sequence has been successfully applied to modify medicinally important compounds, demonstrating its utility in LSF. nih.gov

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials. bohrium.com These reactions are prized for their high atom and step economy, operational simplicity, and ability to reduce waste compared to traditional multi-step syntheses. researchgate.nettandfonline.com

MCRs are widely used to generate both pyridine and pyrrolidine heterocycles.

Pyridine Synthesis: Classic MCRs like the Hantzsch pyridine synthesis are used to construct dihydropyridine rings, which are subsequently oxidized to the aromatic pyridine. acsgcipr.org Other approaches, such as the Bohlmann-Rahtz synthesis, can generate the aromatic pyridine directly. acsgcipr.org These methods typically involve condensation reactions between simple synthons (like aldehydes and β-ketoesters) and an amine source. bohrium.comacsgcipr.org

Pyrrolidine Synthesis: The synthesis of pyrrolidine derivatives via MCRs often involves 1,3-dipolar cycloaddition reactions. tandfonline.com A common strategy is a three-component reaction between an aldehyde, an amino acid, and a dipolarophile. In this process, an azomethine ylide is generated in situ from the aldehyde and amino acid, which then undergoes a [3+2] cycloaddition with the third component to form the pyrrolidine ring. tandfonline.com These reactions offer a powerful and efficient route to highly substituted pyrrolidines. researchgate.net

The pyrrolidine ring often contains multiple stereocenters that are crucial for its biological activity. Therefore, developing stereoselective methods for its synthesis is of great importance in organic chemistry. mdpi.com

A highly effective method for achieving stereocontrol is the heterogeneous catalytic hydrogenation of substituted pyrroles . acs.orgnih.gov In this approach, a highly functionalized pyrrole precursor is reduced to the corresponding pyrrolidine. The hydrogenation process can exhibit excellent diastereoselectivity, allowing for the formation of up to four new stereocenters with defined relative stereochemistry. acs.orgnih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent, which guides the delivery of hydrogen from one face of the aromatic ring. acs.org For example, the reduction of a pyrrole with an α-ketoester substituent using a rhodium-on-alumina catalyst can lead to the formation of a single diastereomer. acs.org

Other significant strategies for stereoselective pyrrolidine synthesis include:

Cyclization of Acyclic Precursors: Methods that involve the stereoselective cyclization of acyclic starting materials to form optically pure pyrrolidine derivatives. mdpi.com

Gold-Catalyzed Tandem Reactions: Au-catalyzed reactions involving alkyne hydroamination, iminium ion formation, and subsequent allylation have been developed to provide access to pyrrolidines bearing challenging tetrasubstituted carbon stereocenters. acs.org

Table 2: Overview of Stereoselective Pyrrolidine Synthesis Methods

| Method | Precursor Type | Key Transformation | Stereochemical Control |

| Catalytic Hydrogenation | Substituted Pyrrole | Reduction of the aromatic ring | High diastereoselectivity, directed by existing stereocenters acs.orgnih.gov |

| Asymmetric Cyclization | Acyclic Compound | Intramolecular cyclization | Formation of optically pure products mdpi.com |

| Gold-Catalyzed Tandem Reaction | Alkynes | Hydroamination/Iminium Allylation | Creation of tetrasubstituted stereocenters acs.org |

Spectroscopic and Structural Characterization of 3 Chloro 2 Pyrrolidin 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 3-Chloro-2-(pyrrolidin-1-yl)pyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the pyrrolidine (B122466) substituent. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the pyrrolidinyl group.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) would likely appear at a slightly higher field, followed by the proton at the 5-position (H-5). The coupling between these adjacent protons would result in characteristic splitting patterns, aiding in their assignment.

The protons of the pyrrolidine ring will be observed in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a lower field compared to the protons on the other carbons (β-protons). Due to the free rotation around the C-N bond, these protons may exhibit complex multiplicity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | 8.0 - 8.2 | Doublet of doublets |

| Pyridine H-4 | 7.5 - 7.7 | Doublet of doublets |

| Pyridine H-5 | 6.8 - 7.0 | Triplet |

| Pyrrolidine α-CH₂ | 3.4 - 3.6 | Triplet |

| Pyrrolidine β-CH₂ | 1.9 - 2.1 | Multiplet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbon atom attached to the chlorine (C-3) and the carbon atom bonded to the pyrrolidinyl nitrogen (C-2) are expected to be significantly influenced by these substituents. The remaining pyridine carbons (C-4, C-5, and C-6) will also show characteristic shifts.

The carbon atoms of the pyrrolidine ring will appear in the upfield region of the spectrum. Similar to the proton signals, the α-carbons will be at a lower field than the β-carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Pyrrolidine α-C | 45 - 50 |

| Pyrrolidine β-C | 25 - 30 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their sequential arrangement. Similarly, correlations between the α- and β-protons of the pyrrolidine ring would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine ring and the pyrrolidinyl substituent. For example, correlations between the pyrrolidine α-protons and the pyridine C-2 would confirm the point of attachment.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the bond connecting the pyrrolidine ring to the pyridine ring would likely be observed around 1300-1350 cm⁻¹.

The aliphatic C-H stretching vibrations of the pyrrolidine ring would be visible just below 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 |

| C-N Stretch | 1300 - 1350 |

| C-Cl Stretch | 700 - 800 |

Note: These are predicted values and the exact positions and intensities of the bands can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound. The expected exact mass for the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, and Chlorine). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the pyrrolidine ring or the chlorine atom from the molecular ion.

Ionization Techniques (e.g., Electron Impact Ionization, Electrospray Ionization)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The ionization method is a critical component of this process, as it converts neutral molecules into gaseous ions. The choice of ionization technique depends on the properties of the analyte, such as its polarity and thermal stability.

Electron Impact Ionization (EI): In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M•+). This process is highly energetic and often leads to extensive fragmentation of the molecular ion. The resulting fragmentation pattern is reproducible and can be used as a "fingerprint" for compound identification by comparing it to spectral libraries. However, for some molecules, the molecular ion peak may be weak or absent due to its instability.

Electrospray Ionization (ESI): ESI is a soft ionization technique, meaning it imparts less energy to the analyte molecule, resulting in minimal fragmentation. It is particularly well-suited for polar and thermally labile compounds. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated ([M+H]+) or deprotonated ([M-H]-) molecules.

A comprehensive search of scientific literature did not yield specific experimental mass spectrometry data for this compound using either Electron Impact Ionization or Electrospray Ionization. Therefore, a detailed analysis of its fragmentation pattern or its behavior under these ionization conditions cannot be provided at this time.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystallographic Parameters and Molecular Conformation

The analysis of a single crystal by XRD yields a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), as well as the space group, which describes the symmetry of the crystal. From the diffraction data, the precise coordinates of each atom in the molecule can be determined, allowing for a detailed description of its molecular conformation, including the planarity of rings and the torsion angles between different parts of the molecule.

A thorough review of the published scientific literature, including crystallographic databases, found no reported single crystal X-ray diffraction studies for this compound. Consequently, its specific crystallographic parameters and definitive molecular conformation have not been experimentally determined.

Table 1: Hypothetical Crystallographic Parameters for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₁₁ClN₂ |

| Formula weight | 182.65 |

| Crystal system | Not Determined |

| Space group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Intermolecular Interactions and Packing Arrangements

As no single crystal structure has been reported for this compound, there is no experimental data available on its intermolecular interactions and crystal packing arrangements.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for substituted pyridines, particularly those bearing good leaving groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring inherently activates the ring system towards nucleophilic attack, especially at the ortho (C-2, C-6) and para (C-4) positions.

Regioselectivity of Substitution at C-2, C-4, and C-6 Positions

In SNAr reactions on the pyridine ring, nucleophilic attack preferentially occurs at the C-2, C-4, and C-6 positions. This regioselectivity is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. When a nucleophile attacks at these positions, the negative charge can be delocalized onto the nitrogen atom, a stabilizing feature that is not possible with attack at the C-3 or C-5 positions.

For this compound, the chlorine atom at the C-3 position is not ideally situated for facile SNAr displacement. However, the presence of the pyrrolidinyl group at the C-2 position significantly influences the electronic properties of the ring and can direct substitution patterns in more complex reactions. While direct substitution of the C-3 chloro group via a standard SNAr mechanism is challenging, reactions involving stronger nucleophiles or metal catalysis may proceed.

Influence of Pyrrolidinyl Group on SNAr Reactivity

The pyrrolidinyl group at the C-2 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance (+M effect). This electron donation increases the electron density of the pyridine ring, which generally deactivates it towards nucleophilic attack.

Substituent Effects on Reactivity and Reaction Rates

The reactivity of substituted pyridines in SNAr reactions is a balance of inductive and resonance effects of the various substituents.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) strongly activate the pyridine ring towards SNAr by withdrawing electron density and stabilizing the negatively charged Meisenheimer intermediate.

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or alkylamino (-NR2), such as the pyrrolidinyl group, donate electron density, thereby deactivating the ring towards SNAr.

Halogens: Halogens, such as the chloro group in the title compound, exert a dual effect. Inductively, they are electron-withdrawing (-I effect), which activates the ring. However, they also possess lone pairs that can be donated through resonance (+M effect), which is a deactivating effect. For chlorine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation, albeit a weaker one compared to strong EDGs.

Kinetic studies on analogous systems provide insight into these effects. For instance, the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines demonstrates the activating effect of the nitro group. researchgate.net

| Pyridine Derivative | Nucleophile | k2 (L mol-1 s-1) |

|---|---|---|

| 2-Methoxy-3-nitropyridine | Morpholine | 3.73 x 10-5 |

| Piperidine | 1.16 x 10-4 | |

| Pyrrolidine | 6.49 x 10-5 | |

| 2-Methoxy-5-nitropyridine | Morpholine | 1.78 x 10-4 |

| Piperidine | - | |

| Pyrrolidine | - |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Core

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally more challenging compared to benzene due to the electron-withdrawing nature of the ring nitrogen.

Deactivated Nature of Pyridine Towards EAS

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the ring and deactivates it towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. The positive charge on the nitrogen further deactivates the ring to a very large extent, making electrophilic substitution even more difficult.

Directing Effects of Existing Substituents (Chloro and Pyrrolidinyl)

Pyrrolidinyl Group: The pyrrolidinyl group at the C-2 position is a powerful activating group and an ortho, para-director. Its strong electron-donating resonance effect (+M) significantly outweighs its inductive effect, thereby increasing the electron density at the ortho (C-3) and para (C-5) positions. This directing effect is strong enough to overcome some of the inherent deactivation of the pyridine ring.

Chloro Group: The chloro group at the C-3 position is a deactivating group but is also an ortho, para-director. Its electron-withdrawing inductive effect (-I) deactivates the ring, while its electron-donating resonance effect (+M) directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions.

In this compound, the powerful activating and directing effect of the C-2 pyrrolidinyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions activated by this group, which are C-3 and C-5. Since the C-3 position is already substituted with a chloro atom, the primary site for electrophilic attack would be the C-5 position. The directing effects of the two substituents are synergistic in directing towards the C-5 position.

Experimental data from the nitration of 2-aminopyridine supports this, showing a strong preference for substitution at the 5-position.

| Reactant | Electrophile | Product(s) | Product Ratio/Yield |

|---|---|---|---|

| 2-Aminopyridine | NO2+ | 2-Amino-5-nitropyridine | Major Product |

| 2-Amino-3-nitropyridine | Minor Product |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is characterized by the distinct reactivity of its three main components: the electron-rich pyrrolidine ring, the electron-deficient chlorinated pyridine ring, and the various C-H bonds susceptible to functionalization. This intricate electronic landscape allows for a diverse range of chemical transformations, making it a versatile scaffold in organic synthesis. The reactivity can be broadly categorized into reactions involving the pyrrolidine moiety, catalytic cross-coupling at the C-Cl bond, and strategic C-H functionalization.

Advanced Applications in Chemical Synthesis and Materials Science

3-Chloro-2-(pyrrolidin-1-yl)pyridine as a Versatile Synthetic Building Block

The strategic placement of a chlorine atom and a pyrrolidine (B122466) group on the pyridine (B92270) ring makes this compound a highly valuable precursor in organic synthesis. The chlorine atom serves as a reactive handle for various cross-coupling reactions, while the pyrrolidine ring can influence the electronic properties and steric environment of the molecule, as well as provide a site for further functionalization.

Role in the Assembly of Complex Heterocyclic Systems

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The presence of the chloro-substituent in this compound allows for its participation in transition metal-catalyzed cross-coupling reactions, a powerful tool for the construction of complex molecular frameworks. For instance, palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, can be employed to introduce a wide range of substituents at the 3-position of the pyridine ring. This reactivity is crucial for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with other cyclic structures.

The synthesis of pyrido-fused heterocycles is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Methodologies for constructing such fused systems often rely on the functionalization of halopyridines. The chloro-substituent in this compound can be leveraged for intramolecular cyclization reactions to form bicyclic and polycyclic systems. For example, after initial modification of the pyrrolidine nitrogen or the pyridine ring, subsequent intramolecular reactions can lead to the formation of novel heterocyclic scaffolds.

Precursor for Scaffold Diversification and Library Synthesis

In the realm of drug discovery, the generation of chemical libraries with diverse molecular scaffolds is paramount for identifying new therapeutic agents. This compound serves as an excellent starting material for scaffold diversification due to its modifiable handles. The reactivity of the chlorine atom allows for the introduction of a wide array of chemical moieties, leading to a diverse set of derivatives from a single precursor.

Combinatorial chemistry approaches can be effectively applied using this compound as a core structure. By reacting it with a variety of building blocks through high-throughput synthesis techniques, large and diverse libraries of compounds can be generated. This strategy is highly valuable for identifying lead compounds in drug discovery programs. The pyrrolidine and pyridine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Therefore, libraries based on the this compound framework are of significant interest for screening against various biological targets.

Potential as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound can act as Lewis bases, making the compound a potential ligand for coordinating with transition metals. The resulting organometallic complexes can exhibit interesting catalytic properties.

Coordination Chemistry with Transition Metals for Catalyst Development

Pyridine-containing ligands are widely used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine and pyrrolidine nitrogen atoms.

The development of transition metal complexes with pyridine-based ligands is a very active area of research. For example, ruthenium and rhodium complexes bearing pyridine-containing ligands have been extensively studied for their catalytic activity in a variety of organic transformations. The specific electronic and steric environment provided by the 3-chloro and 2-pyrrolidinyl substituents could lead to the development of catalysts with unique reactivity and selectivity.

Application in Asymmetric Catalysis

Chiral pyridine derivatives are highly sought after as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While there is a wealth of information on chiral pyridine ligands, the direct application of this compound in this context is an area ripe for exploration. The pyrrolidine ring offers a scaffold for the introduction of chirality. For instance, starting from chiral proline derivatives, enantiomerically pure versions of this compound could be synthesized.

These chiral ligands could then be coordinated to transition metals such as rhodium, iridium, or palladium to generate catalysts for asymmetric reactions like hydrogenation, hydrosilylation, and C-C bond-forming reactions. The stereochemical outcome of these reactions would be influenced by the chiral environment created by the pyrrolidine moiety. The development of such catalysts is a key objective in modern organic synthesis, with significant implications for the pharmaceutical and fine chemical industries.

Investigation in Functional Materials Science

The unique electronic and structural properties of pyridine-containing molecules make them attractive candidates for the development of functional organic materials. These materials can find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The incorporation of this compound into polymeric structures or larger conjugated systems could lead to materials with interesting photophysical and electronic properties. The chlorine atom provides a convenient point for polymerization or for linking the molecule to other functional units. The electron-withdrawing nature of the pyridine ring and the electron-donating character of the pyrrolidine group can create a push-pull electronic system, which is often a desirable feature in materials for optoelectronic applications. Further research into the synthesis and characterization of materials based on this scaffold could unveil novel applications in the field of materials science.

Development of Functionalized Surfaces and Hybrid Materials

The functionalization of surfaces and the creation of hybrid materials are critical areas of research for developing new technologies in catalysis, sensing, and electronics. Pyridine and its derivatives are widely utilized for their ability to be grafted onto various substrates and to coordinate with metal ions, thereby forming structured hybrid materials.

The nitrogen atom in the pyridine ring of this compound can act as a ligand, enabling the molecule to be anchored to metal oxide surfaces or incorporated into polymer matrices. This allows for the precise modification of surface properties. For instance, poly(vinyl pyridine) has been demonstrated as a versatile surface modifier for the immobilization of nanoparticles on various substrates. researchgate.net The pyridine units provide anchoring sites for nanoparticles through coordinate bonds, creating functional surfaces with tailored optical and electronic properties. researchgate.net Similarly, the pyrrolidine component can influence the solubility and processing characteristics of the resulting materials. Poly(N-vinylpyrrolidone) (PVP) is well-known for its ability to modify surfaces to enhance biocompatibility and prevent nonspecific protein adsorption. nih.gov

In the context of hybrid materials, pyridine-carboxylic acids have been successfully used to functionalize kaolinite, a type of clay mineral. researchgate.net In these materials, the pyridine moiety intercalates into the clay layers, leading to new hybrid materials with altered thermal and structural properties. researchgate.net While direct studies on this compound are limited, its structure suggests it could be a valuable building block for similar hybrid materials. The chlorine substituent can further be a site for subsequent chemical modifications, offering a route to more complex functionalization. The synthesis of hybrid "sandwich" pyridine-imine Ni(II) catalysts demonstrates how substituted pyridines can be integrated into complex organometallic structures for catalytic applications. nih.gov

Below is a table summarizing representative examples of surface functionalization using pyridine and pyrrolidone derivatives, illustrating the potential pathways for utilizing this compound.

| Derivative | Substrate/Material | Application | Key Interaction |

| Poly(vinyl pyridine) | Metal, metal oxide, plastic surfaces | Immobilization of nanoparticles | Coordination of pyridine nitrogen with nanoparticles researchgate.net |

| Pyridine-carboxylic acids | Kaolinite (clay) | Creation of hybrid materials | Intercalation and coordination within clay layers researchgate.net |

| Poly(N-vinylpyrrolidone) | Various biomedical surfaces | Antifouling coatings | Prevention of protein adsorption nih.gov |

| Terpyridine derivatives | Silica nanoparticles | Luminescent hybrid materials | Coordination with metal ions to form luminescent centers acs.org |

Exploration of Nonlinear Optical (NLO) Properties in Pyridine-Pyrrolidine Chromophores

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data storage and telecommunications. nih.gov The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system, known as a "push-pull" system. nih.govacs.org

The this compound molecule possesses the fundamental characteristics of a push-pull chromophore. The pyrrolidine group acts as an electron donor, while the chloro-substituted pyridine ring serves as an electron acceptor. This intramolecular charge transfer (ICT) is a key factor for second-order NLO activity. ymerdigital.com Research on related push-pull pyridine derivatives has shown that tuning the strength of the donor and acceptor groups, as well as the nature of the π-bridge, can significantly enhance the NLO response. nih.govillinois.edu

Studies on 2-chloroimidazo[1,2-a]pyridine derivatives have demonstrated that the presence of a chlorine atom on the pyridine ring, combined with other electron-donating and -accepting moieties, can lead to significant NLO properties. ymerdigital.com The polarizability and hyperpolarizability, which are measures of the NLO response, are influenced by the extent of electron delocalization and the ICT character of the molecule. ymerdigital.com Theoretical calculations, often employing Density Functional Theory (DFT), are a common tool to predict and understand the NLO properties of such chromophores. ymerdigital.com

The table below presents theoretical data for related push-pull chromophores, illustrating the kind of NLO properties that could be expected from pyridine-pyrrolidine systems.

| Chromophore Type | Donor Group | Acceptor Group | First Hyperpolarizability (β) (esu) | Key Feature |

| Imidazo[1,2-a]pyridine based | Imidazo[1,2-a]pyridine | Styryl | Values up to 18.56 pm/V (for second-order susceptibility) have been achieved in poled polymer films. researchgate.net | Extended π-conjugation enhances NLO response. |

| Tetrazole-based push-pull systems | N,N-diphenylamino | Tetrazole | Calculated values can be significant, for instance, p-nitroaniline, a reference NLO compound, has a calculated β of 32.3 x 10⁻³⁰ esu. nih.gov | The heterocyclic ring acts as an effective electron acceptor. |

| Fluorene-based chromophores | 9,9-Dimethyl-9H-fluoren-2-amine | Various acceptors | Modulation of the "push-pull" character leads to a range of hyperpolarizability values. acs.org | The donor strength is systematically varied to optimize NLO properties. |

Potential in Photovoltaic Materials and Organic Electronics

The development of efficient organic photovoltaic (OPV) materials is a major goal in renewable energy research. The properties of the materials used in the active layer of an OPV device are critical to its performance. Chlorinated organic materials have recently emerged as highly promising candidates for use in OPVs, often leading to higher power conversion efficiencies (PCEs). acs.orgnih.gov

The inclusion of chlorine atoms in the molecular structure of donor or acceptor materials can modulate their optical and electronic properties. acs.orgnih.gov Chlorination generally leads to lower energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can result in higher open-circuit voltages in solar cells. acs.orgnih.gov Additionally, chlorinated materials often exhibit broader absorption spectra, allowing for more efficient harvesting of sunlight. acs.orgnih.gov The larger atomic size of chlorine compared to fluorine can also promote better intermolecular packing and charge transport. acs.orgnih.gov

Pyridine derivatives are also being explored for applications in dye-sensitized solar cells (DSSCs), another type of photovoltaic technology. nih.govresearchgate.netnih.gov In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor material. The pyridine moiety can be part of the dye's structure, influencing its absorption spectrum and its ability to bind to the semiconductor surface. nih.gov The pyrrolidine group in this compound could enhance the solubility and processability of any derived photovoltaic materials.

The following table summarizes the key effects of chlorination and the use of pyridine derivatives in organic photovoltaic materials.

| Material Feature | Impact on Photovoltaic Properties | Example Application Area |

| Chlorination | Lowers HOMO/LUMO energy levels, leading to higher open-circuit voltage. acs.orgnih.gov | Active layer materials in Organic Photovoltaics (OPVs) acs.orgnih.gov |

| Chlorination | Broadens absorption spectra for more efficient light harvesting. acs.orgnih.gov | Donor and acceptor molecules in OPVs acs.orgnih.gov |

| Pyridine Moiety | Can act as an anchoring group to semiconductor surfaces. nih.gov | Dyes in Dye-Sensitized Solar Cells (DSSCs) nih.gov |

| Pyridine Moiety | Can be part of the electron-deficient unit in donor-acceptor systems to tune light absorption. nih.gov | Chromophores for third-generation photovoltaics nih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 3-Chloro-2-(pyrrolidin-1-yl)pyridine should focus on novel and sustainable routes that offer advantages over traditional methods in terms of yield, cost-effectiveness, and environmental impact.

Key areas of investigation could include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. nih.gov Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and environmentally benign processes.

Reusable Catalysts: The use of heterogeneous and reusable catalysts, such as activated fly ash, can significantly contribute to the sustainability of chemical processes. bhu.ac.in Research into the application of such catalysts for the synthesis of pyridine (B92270) derivatives could offer a greener alternative to conventional methods that often rely on stoichiometric reagents and produce significant waste.

Multi-Component Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Exploring MCR strategies for the synthesis of 2-aminopyridine scaffolds could provide a highly efficient and atom-economical route to this compound and its analogues. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Catalytic C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Research into catalytic C-H amination of 3-chloropyridine could provide a more direct and atom-economical route to the target compound, avoiding the need for pre-functionalized starting materials.

The following table summarizes potential sustainable synthetic approaches for this compound:

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.gov |

| Reusable Catalysts | Reduced waste, lower catalyst loading, easier product purification. bhu.ac.in |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov |

| Flow Chemistry | Improved safety and scalability, better process control. |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. |

Exploration of Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard spectroscopic techniques such as NMR and IR are routinely used, the application of more advanced methods could provide deeper insights.

Future research could employ:

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, which is particularly important for complex derivatives. Solid-state NMR could be used to study the structure and dynamics of the compound in the solid phase.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure. researchgate.net Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Fluorescence Spectroscopy and Imaging: By incorporating a fluorophore into the structure of this compound, it may be possible to develop fluorescent probes. researchgate.net These probes could be used for imaging and tracking the compound within biological systems, providing valuable information about its localization and mechanism of action. For example, styryl pyridine-N-oxide probes have been successfully used for imaging lipid droplets in cells. researchgate.net

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy and can be particularly useful for studying vibrational modes in aqueous solutions or solid samples.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the visualization of the spatial distribution of molecules in a sample. This could be applied to study the distribution of this compound in tissues or other complex matrices.

A comparison of characterization techniques is presented in the table below:

| Technique | Information Provided | Potential Application |

| Advanced NMR | Detailed structural connectivity and dynamics. | Elucidation of complex derivative structures. |

| X-ray Crystallography | Precise 3D molecular structure and packing. researchgate.net | Unambiguous structural confirmation. |

| Fluorescence Imaging | Spatiotemporal distribution in biological systems. researchgate.net | Cellular localization and tracking studies. |

| Raman Spectroscopy | Vibrational information, complementary to IR. | Analysis in aqueous or solid state. |

| Mass Spectrometry Imaging | Spatial distribution of the compound in a sample. | Tissue distribution studies. |

Deeper Mechanistic Insights through Advanced Computational Methods

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties. The application of advanced computational methods can provide deeper insights into the synthesis and reactivity of this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure and energetics of molecules. researchgate.net It can be used to model the reaction pathway for the synthesis of this compound, for instance, by investigating the mechanism of nucleophilic aromatic substitution on 2,3-dichloropyridine. researchgate.netresearchgate.netnih.gov Such studies can help in optimizing reaction conditions and understanding the factors that control regioselectivity.

Transition State Theory: By calculating the structures and energies of transition states, it is possible to predict reaction rates and understand the factors that influence the activation energy of a reaction. This can be particularly useful for elucidating the mechanism of novel synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with solvent molecules or biological targets. This can provide insights into its solubility, stability, and binding affinity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule, providing a deeper understanding of its electronic structure.

The following table highlights the potential of different computational methods:

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties. researchgate.net |

| Transition State Theory | Prediction of reaction rates and activation energies. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. |

| QTAIM | Characterization of chemical bonds and non-covalent interactions. |

Discovery of New Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique structural features of this compound suggest its potential for new applications in green and sustainable synthesis.

Future research could explore its use as:

An Organocatalyst: The pyridine and pyrrolidine (B122466) moieties are common structural motifs in organocatalysts. The nitrogen atom in the pyridine ring can act as a Lewis base, while the pyrrolidine ring can participate in various catalytic cycles. Investigating the catalytic activity of this compound in reactions such as aldol, Michael, and Mannich reactions could lead to the development of new, metal-free catalytic systems.

A Ligand for Transition Metal Catalysis: The nitrogen atoms in this compound can act as ligands for transition metals, forming complexes with potential catalytic activity. These complexes could be explored for their efficacy in a variety of transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of catalysts based on this ligand could offer new solutions for sustainable chemical synthesis.

A Building Block for Functional Materials: Pyridine-containing polymers and materials have found applications in various fields, including electronics and catalysis. bcrcp.ac.in The functional groups in this compound (the chloro and pyrrolidinyl groups) provide handles for further chemical modification, allowing for its incorporation into larger molecular architectures and the synthesis of novel functional materials with tailored properties.

A Precursor for Biologically Active Molecules: Pyridine and pyrrolidine rings are present in a wide range of biologically active compounds. rsc.orgtandfonline.com this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications. Green synthetic methods, such as those employing biocatalysis or reactions in aqueous media, could be utilized for these transformations.

Potential green chemistry applications are summarized below:

| Application Area | Rationale |

| Organocatalysis | Presence of basic nitrogen atoms and a chiral center precursor. |

| Transition Metal Ligand | Coordination sites for metal centers, enabling catalytic activity. |

| Functional Materials | Potential for polymerization and incorporation into novel materials. bcrcp.ac.in |

| Synthesis of Bioactive Molecules | A versatile scaffold for the construction of complex natural product analogues. rsc.orgtandfonline.com |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel molecules with desired properties. beilstein-journals.orgnih.gov

Future research on this compound could benefit from:

Predictive Synthesis and Retrosynthesis: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to a target molecule. cas.orgresearchgate.net By training these models on large datasets of chemical reactions, it is possible to identify new disconnections and synthetic strategies for this compound and its derivatives.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a reaction. beilstein-journals.orgresearchgate.netchemrxiv.org This can be particularly useful for developing robust and scalable synthetic processes. High-throughput experimentation (HTE) can be coupled with ML to rapidly screen a large number of reaction conditions and build predictive models. beilstein-journals.org

Prediction of Physicochemical and Biological Properties: ML models can be trained to predict various properties of molecules, such as solubility, toxicity, and biological activity, based on their chemical structure. This can be used to guide the design of new derivatives of this compound with improved properties.

De Novo Molecular Design: Generative AI models can be used to design novel molecules with specific desired properties. By defining a set of target properties, such as high binding affinity to a particular protein or specific physicochemical characteristics, these models can generate new chemical structures that are likely to possess these properties. This approach could be used to design novel analogs of this compound with enhanced performance in specific applications.

The role of AI and ML in future research is outlined in the following table:

| AI/ML Application | Potential Impact |

| Predictive Synthesis | Discovery of novel and more efficient synthetic routes. cas.orgresearchgate.net |

| Reaction Optimization | Accelerated development of robust and high-yielding synthetic protocols. beilstein-journals.orgresearchgate.net |

| Property Prediction | In silico screening and prioritization of new derivatives for synthesis. |

| De Novo Design | Generation of novel molecules with tailored properties. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route could involve reacting 3-chloro-2-halopyridine (e.g., 3-chloro-2-fluoropyridine) with pyrrolidine under basic conditions. Key optimization parameters include:

- Temperature : Elevated temperatures (80–120°C) to enhance reactivity .

- Catalyst : Use of transition metal catalysts (e.g., Pd-based systems) for cross-coupling reactions, though ligand selection must avoid steric hindrance from the pyrrolidine group .

- Solvent : Polar aprotic solvents like DMF or DMSO to stabilize intermediates .

Purification often involves column chromatography or recrystallization, as demonstrated in analogous pyridine-pyrrolidine systems .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How should researchers handle storage and stability challenges for halogenated pyridine derivatives?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C–Cl bond .

- Stability Testing : Monitor via periodic HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) to detect decomposition products like 3-hydroxypyridine derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The LUMO location on the pyridine ring suggests electrophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO interactions) to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock, focusing on pyrrolidine’s conformational flexibility .

Q. What experimental strategies resolve contradictions in biological activity data for this compound across assays?

Methodological Answer:

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling techniques?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace pyrrolidine’s β-hydrogens with deuterium to study rate-limiting steps in substitution reactions .

- Quench-Flow NMR : Capture transient intermediates (e.g., Meisenheimer complexes) during nucleophilic aromatic substitution .

- Isotopic Labeling : Synthesize ¹³C-labeled pyridine to track bond cleavage/formation via 2D NMR (HSQC/HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.